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An In-depth Technical Guide on the Physicochemical Properties of 5-cyclohexylfuran-2-
carboxylic acid

Introduction
5-cyclohexylfuran-2-carboxylic acid is a derivative of furan-2-carboxylic acid, featuring a

cyclohexyl substituent at the 5-position of the furan ring. This modification significantly

influences its physicochemical properties, such as lipophilicity and molecular weight, which in

turn can affect its biological activity and potential applications in drug development and

materials science. Furan-based compounds are known for a wide range of biological activities,

including antifungal and antibacterial properties.[1][2][3] This technical guide provides a

summary of the predicted physicochemical properties of 5-cyclohexylfuran-2-carboxylic
acid, detailed experimental protocols for their determination, and visualizations of relevant

experimental workflows and biological pathways.

Physicochemical Properties
Quantitative experimental data for 5-cyclohexylfuran-2-carboxylic acid is not readily

available in the public domain. The following table summarizes its key identifiers and predicted

physicochemical properties based on computational models and data from structurally similar

compounds such as cyclohexanecarboxylic acid and other substituted furan carboxylic acids.
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Property Value

Chemical Structure
(Structure to be depicted in a chemical drawing

tool)

Molecular Formula C₁₁H₁₄O₃

Molecular Weight 194.23 g/mol

IUPAC Name 5-cyclohexylfuran-2-carboxylic acid

SMILES O=C(O)c1oc(cc1)C1CCCCC1

InChI Key (To be generated)

Predicted Melting Point (Estimated to be a solid at room temperature)

Predicted Boiling Point > 300 °C (decomposes)

Predicted Solubility
Sparingly soluble in water; soluble in organic

solvents like ethanol, acetone, and DMSO.

Predicted pKa ~3.5 - 4.5

Predicted LogP ~2.5 - 3.5

Note: The values presented in this table are predicted or estimated and should be confirmed

through experimental validation.

Experimental Protocols
Melting Point Determination
The melting point of a solid organic compound is a crucial physical property for its identification

and purity assessment.[5][6]

Methodology:

A small amount of the finely powdered 5-cyclohexylfuran-2-carboxylic acid is packed into

a capillary tube, sealed at one end.[7]

The capillary tube is placed in a melting point apparatus, which is heated slowly.[8]
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The temperature at which the substance starts to melt (the first appearance of liquid) and the

temperature at which it completely melts are recorded as the melting point range.[9]

A sharp melting point range (typically within 1-2°C) indicates a high degree of purity.[6]

Solubility Determination
Solubility provides insights into the polarity of a molecule and is a critical parameter in drug

development for formulation and bioavailability studies.[10]

Methodology:

A small, accurately weighed amount of 5-cyclohexylfuran-2-carboxylic acid (e.g., 1-5 mg)

is added to a known volume of a solvent (e.g., 1 mL of water, ethanol, or a buffer solution) in

a test tube.[11]

The mixture is shaken vigorously at a constant temperature.[11]

The solubility is determined by visual inspection or by analyzing the concentration of the

dissolved compound in the supernatant using techniques like UV-Vis spectroscopy or HPLC.

The compound can be classified as soluble, slightly soluble, or insoluble based on the

amount that dissolves.[10]

pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is the

pH at which the acid is 50% ionized.

Methodology (Potentiometric Titration):

A solution of 5-cyclohexylfuran-2-carboxylic acid of known concentration is prepared in a

suitable solvent (e.g., water or a water/co-solvent mixture).[12]

A calibrated pH electrode is immersed in the solution, which is stirred continuously.[13]

A standardized solution of a strong base (e.g., 0.1 M NaOH) is gradually added from a

burette.[14]
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The pH of the solution is recorded after each addition of the titrant.

A titration curve is generated by plotting the pH versus the volume of titrant added.

The pKa is determined from the pH at the half-equivalence point of the titration curve.[13]

LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is its ability to

dissolve in fats, oils, and other non-polar solvents. It is a key parameter in predicting the

absorption, distribution, metabolism, and excretion (ADME) properties of a drug.[15]

Methodology (Shake-Flask Method):

A solution of 5-cyclohexylfuran-2-carboxylic acid is prepared in a biphasic system of n-

octanol and water.

The mixture is shaken until equilibrium is reached, allowing the compound to partition

between the two phases.

The two phases are separated, and the concentration of the compound in each phase is

determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase.[15]

LogP is the logarithm of the partition coefficient.

Computational Prediction of LogP: Various computational models can predict LogP values

based on the molecular structure. These methods are often fragment-based or atom-based.[16]

[17][18] Fragment-based methods calculate LogP by summing the contributions of different

molecular fragments, while atom-based methods sum the contributions of individual atoms.[18]

[19]
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Caption: Workflow for experimental solubility determination.
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Caption: Postulated antifungal mechanism of action.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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